molecular formula C12H19NO3 B3021707 tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 879686-42-7

tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B3021707
CAS No.: 879686-42-7
M. Wt: 225.28
InChI Key: MZQZNAQWIOWKSR-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 879686-42-7) is a bicyclic pyrrolidine derivative with a ketone functional group at the 4-position. Its molecular formula is C₁₂H₁₉NO₃, and it has a molecular weight of 225.28 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of nonretinoid antagonists and kinase inhibitors . Its synthesis involves multi-step reactions, including cyclization and oxidation, to achieve the bicyclic framework with the tert-butyloxycarbonyl (Boc) protecting group .

Properties

IUPAC Name

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZNAQWIOWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130658-14-9, 879686-42-7
Record name 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl 4-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include iron(III) chloride for condensation reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Complexity : The cis-configuration in the 5-oxo derivative (CAS 146231-54-1) enhances crystallinity, simplifying purification , whereas the 4-oxo isomer’s stereochemistry remains less studied.
  • Safety Concerns : The 5-oxo derivative’s higher acute toxicity necessitates stringent handling protocols compared to the 4-oxo analog .
  • Process Optimization : Scalable synthesis of the 4-oxo derivative requires further development to match the efficiency of its 5-oxo counterpart .

Biological Activity

tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 879686-42-7
  • IUPAC Name : this compound

The compound features a cyclopentane core with a pyrrole ring, contributing to its reactivity and biological properties.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert protective effects on neuronal cells, making it a candidate for further investigation in neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged free radicals effectively, indicating its potential as an antioxidant agent. This activity was measured using standard DPPH and ABTS assays, showing a dose-dependent relationship.

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures revealed that treatment with this compound led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a protective role against neurodegeneration.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Starting Materials : Common precursors include hexahydrocyclopenta[c]pyrrol-4(1H)-one derivatives.
  • Reagents : Di-tert-butyl dicarbonate is often used in the reaction to introduce the tert-butyl group effectively.
  • Catalysts : Copper-based catalysts have been utilized to enhance yields during the synthesis process.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityNotes
This compoundEnzyme inhibition, AntioxidantPotential for neuroprotection
Similar Pyrrole Derivative AModerate enzyme inhibitionLess effective than target compound
Similar Pyrrole Derivative BNo significant activityRequires further investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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